molecular formula C29H32ClNO2 B158217 Nafoxidine hydrochloride CAS No. 1847-63-8

Nafoxidine hydrochloride

Cat. No.: B158217
CAS No.: 1847-63-8
M. Wt: 462.0 g/mol
InChI Key: HJOOGTROABIIIU-UHFFFAOYSA-N
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Description

Nafoxidine hydrochloride is a nonsteroidal selective estrogen receptor modulator (SERM) and partial antiestrogen of the triphenylethylene group. It was developed in the 1970s by Upjohn for the treatment of advanced breast cancer . Despite its promising efficacy, it was never marketed due to side effects such as ichthyosis, partial hair loss, and phototoxicity .

Preparation Methods

Nafoxidine hydrochloride can be synthesized through a Lewis acid-mediated three-component coupling reaction. This involves the reaction of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride (HfCl4). The resulting product undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield nafoxidine .

Chemical Reactions Analysis

Nafoxidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives of nafoxidine.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include hydrogen chloride, zinc amalgam, and liquid hydrogen fluoride . Major products formed from these reactions include various positional isomers and derivatives of nafoxidine .

Scientific Research Applications

Nafoxidine hydrochloride has been extensively studied for its applications in:

Comparison with Similar Compounds

Nafoxidine hydrochloride is similar to other triphenylethylene derivatives such as tamoxifen and clomifene. it is unique due to its specific side effect profile and its long-acting nature . Similar compounds include:

This compound’s uniqueness lies in its specific binding affinity and retention time at estrogen receptor sites, making it a valuable compound for research despite its side effects .

Properties

IUPAC Name

1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOOGTROABIIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1845-11-0 (Parent)
Record name Nafoxidine hydrochloride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30171651
Record name Nafoxidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1847-63-8
Record name Nafoxidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1847-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nafoxidine hydrochloride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAFOXIDINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70735
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Record name Nafoxidine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidine, 1-[2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.362
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Record name NAFOXIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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